molecular formula C16H11FN2O3 B3910195 [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate

Cat. No.: B3910195
M. Wt: 298.27 g/mol
InChI Key: OZKBFTNWQOERFC-NBVRZTHBSA-N
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Description

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate typically involves a multi-step process. One common method is the Fischer indolisation, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . This method is known for its high yield and operational simplicity. The reaction conditions often include the use of microwave irradiation to reduce reaction time and improve efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Fischer indolisation process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the availability of commercially accessible starting materials makes this process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, leading to changes in their structure and function . This interaction can result in the modulation of transcriptional regulation, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate is unique due to its specific combination of an indole core, fluorobenzoate group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKBFTNWQOERFC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3F)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Reactant of Route 3
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Reactant of Route 5
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Reactant of Route 6
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate

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